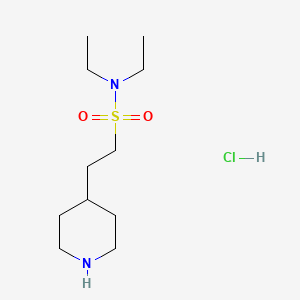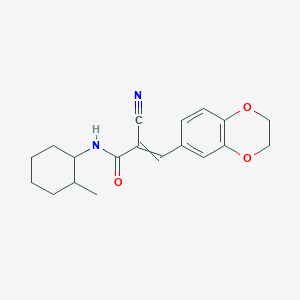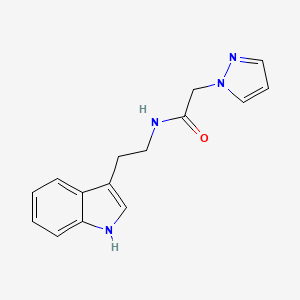
N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide, also known as IPEA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. IPEA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for drug development.
Applications De Recherche Scientifique
Novel Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes exhibited significant antioxidant activity, highlighting the potential of pyrazole-acetamide derivatives in developing compounds with beneficial health effects. The study's focus on hydrogen bonding and self-assembly processes in these complexes provides valuable insights into designing and synthesizing new compounds with desired properties (Chkirate et al., 2019).
Chemoselective Acetylation for Antimalarial Drugs
Magadum and Yadav (2018) discussed the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research demonstrates the relevance of pyrazole and acetamide derivatives in pharmaceutical synthesis, especially for diseases such as malaria (Magadum & Yadav, 2018).
Insecticidal Assessment Against Cotton Leafworm
Fadda et al. (2017) utilized a novel 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study illustrates the application of acetamide derivatives in agriculture, particularly in pest management and control strategies (Fadda et al., 2017).
Novel Synthesis Approaches and Biological Activities
Rasapalli et al. (2013) reported on the synthesis of pyrazolones with potential antibacterial activity, derived from an attempted Fischer-Indole synthesis that unexpectedly led to pyrazolone derivatives. This research not only sheds light on novel synthetic pathways but also emphasizes the potential of these compounds in developing new antibacterial agents (Rasapalli et al., 2013).
Anti-inflammatory Drug Design and Analysis
Al-Ostoot et al. (2020) focused on the design, synthesis, and pharmacological evaluation of an indole acetamide derivative for anti-inflammatory applications. Their work, involving molecular docking analysis and in silico modeling, highlights the therapeutic potential of acetamide derivatives in treating inflammation-related conditions (Al-Ostoot et al., 2020).
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(11-19-9-3-7-18-19)16-8-6-12-10-17-14-5-2-1-4-13(12)14/h1-5,7,9-10,17H,6,8,11H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZSCEANBRJWDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

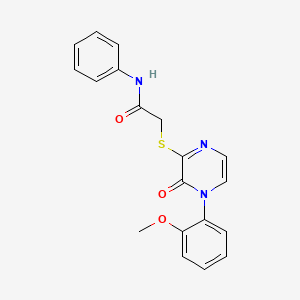
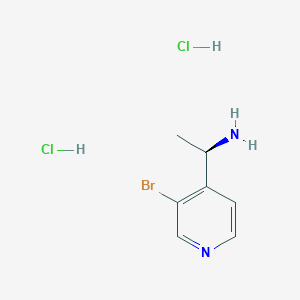
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)
![N-(4-chlorophenyl)-2-[(2-cyanophenyl)sulfanyl]benzenecarboxamide](/img/structure/B2774219.png)
![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)
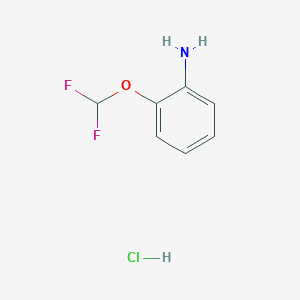
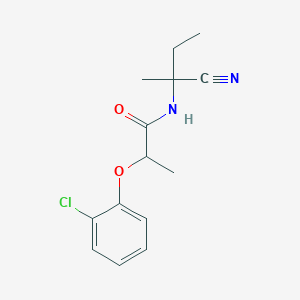
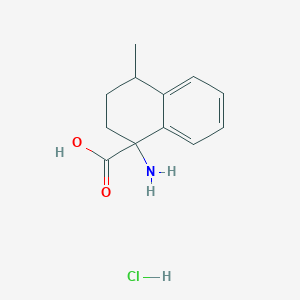
![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)
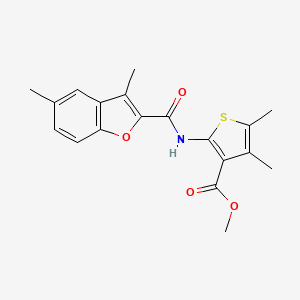
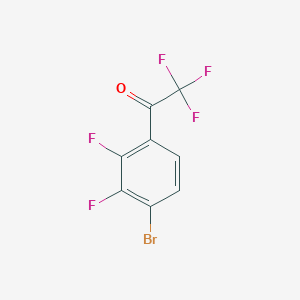
![2-Hydroxy-2-(4-methoxyphenyl)-1-phenyl-2,3-dihydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2774233.png)
